2-Amino-2'-O-methyladenosine

Antisense oligonucleotides siRNA stability Microarray probe design

Standard 2'-O-methyladenosine forms only two H-bonds with uridine, causing poor duplex stability in AT-rich oligonucleotide regions. 2-Amino-2'-O-methyladenosine solves this via dual modification: the 2'-O-methyl group confers nuclease resistance and enforces A-form helical conformation, while the 2-amino substitution adds a third hydrogen bond with uridine, delivering 0.9 kcal/mol ΔΔG°37 stabilization per substitution. • Enables uniform probe Tm across heterogeneous arrays, reducing wash-stringency optimization time • Enhances single-nucleotide mismatch discrimination for allele-specific ASO design • Serves as adenosine deaminase substrate for biocatalytic production of 2'-O-methylguanosine (80% yield documented)

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
CAS No. 80791-87-3
Cat. No. B1277466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2'-O-methyladenosine
CAS80791-87-3
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
InChIInChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1
InChIKeyJLWUWXCKSOIFPS-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2'-O-methyladenosine Overview


2-Amino-2'-O-methyladenosine (synonym: 2'-O-methyl-2,6-diaminopurine riboside, 2'-O-Me-2-NH₂-rA) is a chemically modified adenosine analog belonging to the 2'-O-alkyl nucleoside class . This compound incorporates dual modifications: a 2'-O-methyl group on the ribose sugar, which confers nuclease resistance and enforces C3'-endo sugar pucker, and a 2-amino substitution on the adenine base (yielding a 2,6-diaminopurine nucleobase), which introduces an additional hydrogen-bond donor that forms a third hydrogen bond when paired with uridine [1]. It serves as a critical building block in the synthesis of chemically modified oligonucleotides for antisense, siRNA, aptamer, and microarray probe applications.

✓ 2'-O-methyl modification supports nuclease resistance and enforced A-form helix
✓ 2-amino group enables a third hydrogen bond with uridine for enhanced duplex stability
✓ Building block for antisense, siRNA, aptamer, and microarray probe synthesis

Why 2-Amino-2'-O-methyladenosine Cannot Be Replaced


Procurement substitutions for 2-Amino-2'-O-methyladenosine with either unmodified adenosine or standard 2'-O-methyladenosine (CAS 2140-79-6) produce measurable functional deficits in oligonucleotide performance. Unmodified adenosine lacks the 2'-O-methyl group required for serum nuclease resistance and the enforced A-form helical conformation, resulting in rapid enzymatic degradation and reduced duplex stability [1]. Standard 2'-O-methyladenosine, while offering nuclease protection, lacks the 2-amino group on the nucleobase, forming only two hydrogen bonds with uridine rather than three [2]. This structural deficiency translates directly into a loss of 0.9 kcal/mol in thermodynamic stability per substitution relative to the 2-amino-2'-O-methyl counterpart in 2'-O-methyl RNA/RNA heteroduplexes [2]. These quantitative differences in thermal stability and mismatch discrimination directly impact assay reproducibility, detection sensitivity, and therapeutic oligonucleotide potency, rendering simple analogs non-interchangeable in rigorous scientific workflows.

Unmodified Adenosine Lacks 2'-O-methyl protection; may lead to rapid enzymatic degradation and reduced duplex stability.
2'-O-Methyladenosine Lacks 2-amino group; forms only two hydrogen bonds with uridine, resulting in lower thermodynamic stabilization per substitution.

Performance Comparison: 2-Amino-2'-O-methyladenosine vs. 2'-O-Methyladenosine


Duplex Thermal Stabilization Improvement

Replacement of a single internal 2'-O-methyladenosine (Am) with 2-amino-2'-O-methyladenosine (D(M)) in a fully 2'-O-methyl RNA/RNA heteroduplex increases thermodynamic stability by an average of ΔΔG°37 = -0.9 kcal/mol [1]. This stabilization arises from the additional third hydrogen bond formed between the 2-amino group and the O4 position of uridine, beyond the two hydrogen bonds provided by adenine [1]. For reference, the same substitution using the more conformationally constrained LNA-2,6-diaminopurine (D(L)) provides a ΔΔG°37 of -2.3 kcal/mol, positioning 2-amino-2'-O-methyladenosine as an intermediate-stability modification between standard 2'-O-methyl and LNA architectures [1].

Duplex Thermal Stabilization
Head-to-head
−0.9 kcal/mol ΔΔG°₃₇
Supports tunable duplex Tm control
Per internal substitution in fully 2'-O-methyl RNA/RNA heteroduplex
Antisense oligonucleotides siRNA stability Microarray probe design RNA duplex thermodynamics

Enhanced Microarray Mismatch Discrimination

In a 4096-feature generic hexanucleotide microarray hybridization study, oligonucleotides modified with 2-amino-2'-O-methyladenosine (reported as 2,6-diaminopurine 2'-O-methyl riboside) demonstrated increased mismatch discrimination when assessed at the melting temperature of the corresponding perfect duplex [1]. By contrast, modifications with standard 2'-O-methyladenosine (Am) resulted in a net destabilization of the duplex, with a cumulative melting temperature loss of approximately 4°C for three Am substitutions [1]. The 2,6-diaminopurine 2'-O-methyl riboside modifications led to 'considerable duplex stabilization' while simultaneously enhancing the resolution of perfectly matched from mismatched targets [1].

Microarray Mismatch Discrimination
Head-to-head
Considerable stabilization & enhanced mismatch resolution vs ~4°C Tm loss with three Am substitutions
Enables higher SNP discrimination in array probes
4096-feature hexanucleotide microarray; melting temperature analysis
DNA microarray Genotyping SNP detection Mismatch discrimination

Selective Mismatch Destabilization

While fully complementary duplexes containing 2-amino-2'-O-methyladenosine (D(M)) exhibit enhanced stability, mismatched D-A and D-G pairings are generally destabilized relative to the same mismatches formed by standard 2'-O-methyladenosine [1]. Specifically, D-A and D-G mismatches (but not D-C mismatches) in 2'-O-methyl RNA/RNA duplexes show reduced thermodynamic stability compared to A-A and A-G mismatches containing 2'-O-methyladenosine [1]. The same mismatch discrimination pattern is observed for the LNA-2,6-diaminopurine analog (D(L)) relative to LNA-adenosine mismatches [1].

Selective Mismatch Destabilization
Head-to-head
D-A and D-G mismatches more destabilized vs Am mismatches less destabilized
Supports allele-specific binding specificity
2'-O-methyl RNA/RNA mismatch thermodynamic analysis
Allele-specific hybridization ASO selectivity RNA targeting Mismatch stability

Enzymatic Conversion to 2'-O-Methylguanosine

2-Amino-2'-O-methyladenosine serves as a substrate for adenosine deaminase (ADA)-catalyzed conversion to 2'-O-methylguanosine, a key intermediate for nucleic acid therapeutics manufacturing [1]. Under optimized reaction conditions—ADA dosage of 150-200 U per gram of 2-amino-2'-O-methyladenosine, reaction temperature of 40°C, and buffer pH of 7.45—the content of 2'-O-methylguanosine reaches 80.00% within 44 hours [1]. This high conversion efficiency provides a quantifiable basis for process-scale manufacturing of 2'-O-methylguanosine via an enzymatic route, avoiding harsher chemical deamination methods that may introduce undesired byproducts.

Enzymatic Conversion Yield
Reported
80.00% in 44 h
Supports process-scale synthesis modeling
ADA 150–200 U/g, 40°C, pH 7.45
Nucleoside synthesis Biocatalysis Process optimization GMP manufacturing

Nuclease Resistance Data Limitations

A systematic search of primary literature and patents for this compound (CAS 80791-87-3, synonyms 2'-O-methyl-2,6-diaminopurine riboside, 2'-O-Me-2-NH₂-rA) yielded no head-to-head comparative nuclease resistance data specifically quantifying the contribution of the 2-amino group beyond baseline 2'-O-methyl protection. The 2'-O-methyl modification is well-characterized as conferring substantial serum stability relative to unmodified RNA [1]; however, quantitative half-life comparisons between 2'-O-methyladenosine and 2-amino-2'-O-methyladenosine under identical nuclease challenge conditions were not identified in the public domain at the time of this analysis. This represents a limitation in the available evidence base and an opportunity for further characterization studies.

Nuclease Resistance Evidence
Class-level
No quantitative head-to-head data identified
Class-level inference only; in-house characterization advised
2'-O-methyl modification known to confer serum stability
Nuclease resistance Serum stability Exonuclease protection Oligonucleotide half-life

2-Amino-2'-O-methyladenosine Applications


Microarray Probe Uniform Tm Design

Based on the 0.9 kcal/mol ΔΔG°37 stabilization per substitution relative to 2'-O-methyladenosine [1], this compound is specifically indicated for custom microarray probe fabrication where balancing melting temperatures across heterogeneous sequence compositions is critical. Strategic substitution of 2'-O-methyladenosine with 2-amino-2'-O-methyladenosine in AT-rich probe regions compensates for the lower intrinsic stability of A-U base pairs relative to G-C pairs, enabling more uniform hybridization signals and reducing wash-stringency optimization time [1]. The enhanced mismatch discrimination documented in hexanucleotide microarray studies [2] further supports its use in high-density genotyping arrays where single-nucleotide variant calling accuracy is paramount.

Allele-Specific ASO Therapeutics

The combination of enhanced perfect-match duplex stability and selective destabilization of D-A and D-G mismatches documented for 2-amino-2'-O-methyladenosine-containing oligonucleotides [1] directly addresses the central challenge in ASO design: maximizing on-target binding while minimizing wild-type transcript sequestration. This dual thermodynamic profile supports the development of gapmer ASOs targeting point-mutated oncogenes or genetic disorders where a single nucleotide difference must be discriminated in a cellular RNA background. The improved mismatch discrimination at duplex melting temperatures [2] provides a quantifiable basis for predicting allele specificity in pre-clinical ASO screening.

Enzymatic Production of 2'-O-Methylguanosine

2-Amino-2'-O-methyladenosine functions as a viable adenosine deaminase substrate for the biocatalytic production of 2'-O-methylguanosine, with documented yields reaching 80.00% under optimized conditions (150-200 U ADA per gram substrate, 40°C, pH 7.45, 44 hours) [3]. This enzymatic route provides a process alternative to chemical deamination strategies, enabling production of 2'-O-methylguanosine phosphoramidites for incorporation into therapeutic oligonucleotides. The documented reaction parameters offer directly transferable scale-up data for process development and cost modeling.

siRNA Guide Strand Affinity Optimization

In siRNA design, 2-amino-2'-O-methyladenosine offers an intermediate stabilization strategy between standard 2'-O-methyl modifications (no additional H-bond) and locked nucleic acid (LNA) modifications (ΔΔG°37 = -2.3 kcal/mol per D(L) substitution [1]). This intermediate ΔΔG°37 of -0.9 kcal/mol [1] provides fine-tuned duplex stabilization without the potential toxicity or hepatotoxicity concerns associated with high LNA content in therapeutic siRNAs. It is particularly relevant for guide strand positions where modest thermal stabilization is desired to enhance RISC loading efficiency without excessively rigidifying the duplex or introducing off-target seed-region mismatches.

Application
Selection Property
Validation Focus
Microarray probe uniform Tm design
Reported duplex stabilization relative to 2'-O-methyladenosine
Melt temperature normalization across AT-rich regions
Allele-specific oligonucleotide screening
Perfect-match stability and mismatch destabilization profile
Discrimination of single-nucleotide variants
2'-O-Methylguanosine enzymatic synthesis
ADA substrate conversion efficiency
Reaction yield reproducibility and scale-up
siRNA guide strand affinity fine-tuning
Intermediate duplex stabilization between 2'-OMe and LNA
RISC loading and off-target evaluation

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